2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its ability to inhibit various kinases, making it a promising candidate for drug development, particularly in the treatment of cancer and other diseases associated with kinase dysregulation.
The compound is classified as a fused pyrimidine derivative, characterized by its unique bicyclic structure that combines pyridine and pyrimidine rings. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name, which reflects its structural components. The compound's chemical formula is CHNO, and it has the CAS registry number 1434128-52-5.
The synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one typically involves several key synthetic routes:
While detailed industrial production methods for this compound are not extensively documented, large-scale synthesis typically mirrors laboratory methods but focuses on optimizing yield and purity through advanced purification techniques.
The molecular structure of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one features a fused bicyclic system comprising a pyridine ring and a pyrimidine ring. The compound exhibits specific functional groups that contribute to its biological activity:
The compound's structural data can be summarized as follows:
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one can undergo several significant chemical reactions:
Reagents commonly used in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used; for instance, oxidation may yield hydroxylated derivatives .
The mechanism of action for 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one primarily revolves around its role as a kinase inhibitor. The compound interacts with various enzymes and proteins involved in cell signaling pathways:
At a molecular level, binding interactions with target biomolecules lead to enzyme inhibition or activation, ultimately affecting metabolic pathways critical for cell proliferation and survival .
Relevant analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis .
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one has diverse applications across several fields:
Due to its versatile biological activities, this compound is an important subject of research aimed at developing novel therapeutic agents targeting various diseases associated with dysregulated kinase activity .
The compound is systematically named as 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one, reflecting its fused bicyclic structure with an amino substituent at position 2 and a carbonyl group at position 4. Its CAS Registry Number is 1434128-52-5, a unique identifier essential for unambiguous chemical tracking in databases and commercial catalogs [1]. Synonyms include 2-amino-3H,4H-pyrido[3,4-d]pyrimidin-4-one and 2-aminopyrido[3,4-d]pyrimidin-4(1H)-one, highlighting nomenclature variations in tautomeric representation. Primary suppliers include TRC (A616835), AK Scientific (5458AJ), and Alichem (1434128525), with pricing reflecting scale-dependent procurement (e.g., $230/50mg from TRC) [1].
Table 1: Identifier and Supplier Profile
Classification | Identifier/Value | Source |
---|---|---|
CAS Registry No. | 1434128-52-5 | ChemicalBook [1] |
MDL Number | MFCD24842547 | ChemicalBook [1] |
Key Suppliers | TRC, AK Scientific, Alichem, Crysdot | ChemicalBook [1] |
The molecular formula C₇H₆N₄O comprises 7 carbon, 6 hydrogen, 4 nitrogen, and 1 oxygen atom, yielding a molecular weight of 162.15 g/mol. This mass is consistent with high-resolution mass spectrometry (HRMS) predictions and underpins stoichiometric calculations in synthetic and analytical protocols [1].
The compound exhibits structural tautomerism centered at the pyrimidinone ring. The 4(3H)-one form (lactam) dominates in solid and neutral solutions, but equilibria with minor 4-hydroxy (lactim) and 4(1H)-one tautomers exist [9]. Additionally, the amino group at C2 may adopt imino forms under extreme pH conditions, though these are energetically disfavored. Ring fusion regiochemistry ([3,4-d] vs. [2,3-d] or [4,3-d]) is fixed by synthesis, eliminating positional isomerism [6] [7].
Table 2: Tautomeric and Isomeric Forms
Form Type | Structure | Stability |
---|---|---|
4(3H)-one (lactam) | Predominant bicyclic lactam | High (crystalline state) |
4-hydroxy (lactim) | Minor zwitterionic form | Low (<5% in solution) |
4(1H)-one | Alternative N-H tautomer | Moderate (polar solvents) |
The core structure consists of a pyridine ring fused at [3,4]-positions to a pyrimidine ring, creating a planar, electron-deficient heteroaromatic system. This [3,4-d] fusion differs from isomeric [2,3-d] or [4,3-d] pyridopyrimidines in bond connectivity: the pyridine’s C3–C4 bond links to pyrimidine’s N1–C2, forcing the amino group into the sterically crowded 2-position [7]. This geometry influences hydrogen bonding, as confirmed by X-ray analogues of related derivatives showing near-perpendicular alignment of the amino group relative to the mean plane of the bicyclic system [7] [9].
The 2-amino group acts as both a hydrogen bond donor (N–H) and acceptor (lone pair), enabling interactions with biological targets like kinase ATP pockets. The 4-carbonyl group exhibits polar character (C=O stretch at ~1670 cm⁻¹ in IR) and serves as a hydrogen bond acceptor. Together, these groups create a pharmacophoric motif resembling purine bases, facilitating competitive inhibition of enzymes such as kinases and DHFR [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1